2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
Description
Contextualization within the Landscape of Aggregation-Induced Emission (AIE) Luminogens
The phenomenon of Aggregation-Induced Emission (AIE) describes the observation that certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in traditional fluorescent dyes. The discovery of AIE has opened up new avenues for applications in fields where solid-state or aggregated-state emission is crucial.
The archetypal AIE luminogen (AIEgen), tetraphenylethylene (B103901) (TPE), which forms the core of 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid, owes its AIE characteristics to the restriction of intramolecular motion (RIM). In solution, the phenyl rings of the TPE unit undergo dynamic rotational and vibrational movements, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. However, in the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission.
The general properties of the core AIEgen are summarized below:
| Property | Description |
| Core Moiety | 1,2,2-Triphenylvinyl (a derivative of Tetraphenylethylene) |
| Key Phenomenon | Aggregation-Induced Emission (AIE) |
| Mechanism | Restriction of Intramolecular Motion (RIM) |
| Behavior in Solution | Weakly or non-emissive due to free intramolecular rotation and vibration of phenyl rings, providing non-radiative decay pathways. |
| Behavior in Aggregate/Solid State | Highly emissive due to the physical restriction of intramolecular motions, which blocks non-radiative decay and promotes radiative decay. |
Rationale for Investigating Carboxylic Acid-Functionalized Triphenylvinyl Derivatives
The functionalization of the core TPE structure is a key strategy to tailor the properties of AIEgens for specific applications. The introduction of a carboxylic acid group via a phenoxy linker, as seen in this compound, serves several important purposes:
Modulation of Solubility and Self-Assembly: The carboxylic acid group can alter the molecule's solubility in various solvents and its self-assembly behavior. The ability to form hydrogen bonds can lead to more ordered and stable aggregates, which can influence the AIE intensity and emission wavelength.
Introduction of pH-Responsiveness: The carboxylic acid moiety can be protonated or deprotonated depending on the pH of the surrounding medium. This change in ionization state can affect the molecule's aggregation behavior and, consequently, its fluorescence properties, making it a potential candidate for pH sensors.
Anchoring Group for Surface Modification: The carboxylic acid group provides a convenient reactive site for covalent attachment to other molecules, polymers, or solid surfaces. This allows for the integration of the AIEgen into larger systems, such as nanoparticles, thin films, or biological probes. acs.org
Potential for Metal Ion Sensing: Carboxylic acid groups can act as binding sites for metal ions. The coordination of a metal ion can alter the electronic properties and aggregation state of the AIEgen, leading to a change in its fluorescence, which can be harnessed for the development of selective metal ion sensors.
The strategic placement of the carboxylic acid group allows for the fine-tuning of the AIEgen's properties without significantly disrupting the core AIE mechanism of the triphenylvinyl unit.
Overview of Current Research Trajectories in AIE Chemistry
The field of AIE chemistry is a rapidly expanding area of research with several key trajectories:
Development of Novel AIEgens: Researchers are continuously designing and synthesizing new AIE-active molecules with improved quantum yields, larger Stokes shifts, and emission colors spanning the entire visible spectrum and into the near-infrared region.
Elucidation of AIE Mechanisms: While the RIM mechanism is widely accepted, ongoing studies aim to provide a more detailed understanding of the photophysical processes involved in AIE, including the role of excited-state dynamics and intermolecular interactions.
Applications in Optoelectronics: AIEgens are being explored for use in organic light-emitting diodes (OLEDs), where their high solid-state emission efficiency is a significant advantage.
Biomedical Applications: The development of AIE-based fluorescent probes for bioimaging, biosensing, and theranostics is a major focus. The ability of AIEgens to "light up" in specific biological environments makes them highly suitable for these applications.
Smart Materials: AIEgens are being incorporated into various materials to create stimuli-responsive systems that change their fluorescence in response to external triggers such as mechanical force (mechanofluorochromism), temperature, light (photochromism), and chemical analytes. nih.gov
The investigation of molecules like this compound is well-aligned with these research trends, as it represents a functional AIEgen with potential applications in sensing and smart materials.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIMUDMXZWRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 4 1,2,2 Triphenylvinyl Phenoxy Acetic Acid
General Synthetic Strategies for Tetraphenylethene (TPE) and Related AIEgens
The construction of the TPE scaffold, the core of many AIEgens, is most commonly achieved through the McMurry coupling reaction. acs.orgnih.gov This reaction is a reductive coupling of two ketone molecules to form an alkene, mediated by a low-valent titanium species.
McMurry Coupling Reaction: The synthesis of the basic TPE structure typically starts from benzophenone (B1666685). nih.gov Two molecules of benzophenone are coupled using a low-valent titanium reagent, which is generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc powder. acs.orgnih.gov The reaction is highly effective for creating sterically hindered alkenes like TPE. nih.gov Critical to the success of the McMurry reaction is the use of an anhydrous solvent, typically freshly distilled dry tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the reactive titanium species. acs.orgnih.gov
To create functionalized TPE derivatives, substituted benzophenones are used as starting materials. For the synthesis of the precursor to the target compound, one would start with 4-hydroxybenzophenone (B119663) (with the hydroxyl group likely protected) and benzophenone.
Other Coupling Strategies: Once a functionalized TPE core, such as tetra(4-bromophenyl)ethylene, is synthesized, further modifications can be introduced using various palladium-catalyzed cross-coupling reactions. These methods allow for the attachment of diverse functional groups to the TPE scaffold. acs.org
Suzuki Cross-Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. acs.orgnih.gov For instance, tetra(4-bromophenyl)ethylene can be reacted with various boronic acids to introduce new aryl groups. rsc.org
Sonogashira Cross-Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This is a common way to introduce alkyne functionalities onto the TPE structure for further "click chemistry" modifications. acs.org
These synthetic strategies provide a versatile platform for creating a wide array of TPE-based AIEgens with tailored properties.
| Synthetic Strategy | Description | Typical Reactants | Key Conditions | Reference |
| McMurry Coupling | Reductive coupling of ketones to form an alkene. | Benzophenone derivatives, TiCl₄, Zn powder | Anhydrous THF, Inert atmosphere | acs.orgnih.gov |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling of an organoboron compound and an organohalide. | Bromo-TPE derivatives, Boronic acids, Pd catalyst | Base, Degassed solvent | acs.orgrsc.org |
| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne and an organohalide. | Bromo-TPE derivatives, Terminal alkynes, Pd catalyst, Cu(I) co-catalyst | Base (e.g., Et₃N), THF | nih.govnih.gov |
Functionalization Routes to Introduce Carboxylic Acid Moieties
The introduction of a carboxylic acid group onto the TPE framework, as in 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, is typically achieved by functionalizing a TPE precursor that already bears a suitable reactive handle, such as a hydroxyl group. The synthesis can be envisioned as a two-stage process: creation of a hydroxyl-functionalized TPE intermediate, followed by etherification to add the acetic acid group.
Stage 1: Synthesis of 4-(1,2,2-triphenylvinyl)phenol (B1312234) The precursor, 4-(1,2,2-triphenylvinyl)phenol, can be synthesized via a mixed McMurry coupling reaction between benzophenone and 4-hydroxybenzophenone. To prevent the acidic proton of the hydroxyl group from interfering with the reaction, it is usually protected with a suitable protecting group (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS)) prior to the coupling reaction. After the TPE core is formed, the protecting group is removed to yield the desired phenol.
Stage 2: Williamson Ether Synthesis With the 4-(1,2,2-triphenylvinyl)phenol precursor in hand, the phenoxyacetic acid moiety is introduced via a Williamson ether synthesis. This classic method involves the reaction of a phenoxide with an organohalide.
Deprotonation: The hydroxyl group of the TPE-phenol is deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide is then reacted with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. The phenoxide displaces the halide in an Sₙ2 reaction to form an ester-linked intermediate, ethyl 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetate.
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ester with a strong base (like NaOH or KOH) followed by acidification with an inorganic acid (like HCl) to yield the target compound, this compound. google.com
| Reaction Step | Purpose | Typical Reagents | Reference |
| Protection | Protect the hydroxyl group during McMurry coupling. | TBDMS-Cl, MOM-Cl | - |
| McMurry Coupling | Form the TPE-phenol core. | Protected 4-hydroxybenzophenone, Benzophenone, TiCl₄, Zn | acs.orgnih.gov |
| Deprotection | Regenerate the hydroxyl group. | TBAF (for TBDMS), Acid (for MOM) | - |
| Williamson Ether Synthesis | Attach the acetic acid side chain. | 1. Base (e.g., K₂CO₃) 2. Ethyl bromoacetate 3. NaOH/HCl (hydrolysis) | google.com |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. For the multi-step synthesis of this compound, each step requires careful tuning.
McMurry Coupling Optimization: The yield of the McMurry coupling is highly sensitive to the reaction conditions.
Reagent Quality: The use of freshly distilled, dry THF is paramount, as traces of water can destroy the low-valent titanium species. acs.orgnih.gov
Reaction Temperature and Time: The reaction is often initiated at a low temperature (e.g., 0 °C) during the dropwise addition of TiCl₄ and then refluxed for several hours to ensure completion. nih.govnih.gov
Stoichiometry: The molar ratios of the ketone, titanium tetrachloride, and the reducing agent (zinc) are critical parameters that need to be optimized to achieve high yields.
Cross-Coupling Reaction Optimization: For subsequent functionalizations like Suzuki or Sonogashira reactions, several factors are key:
Catalyst System: The choice of palladium catalyst and ligands can significantly impact reaction efficiency.
Base and Solvent: The type and concentration of the base and the choice of solvent must be compatible with the substrates and catalyst.
Temperature: These reactions are often run at elevated temperatures, which must be carefully controlled.
Williamson Ether Synthesis Optimization: In the final functionalization step, conditions can be adjusted to improve yield.
Base and Solvent: A strong base is needed for complete deprotonation of the phenol. The choice of solvent (e.g., acetone, DMF, THF) can influence the reaction rate.
Temperature and Time: The reaction may be performed at room temperature or with gentle heating to drive it to completion. Reaction times can be optimized by monitoring the disappearance of starting material via thin-layer chromatography. researchgate.net
| Reaction | Parameter to Optimize | Typical Range/Condition | Impact on Synthesis |
| McMurry Coupling | Solvent Purity | Anhydrous THF | Maximizes yield by preserving the active titanium reagent. acs.orgnih.gov |
| McMurry Coupling | Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. |
| Suzuki Coupling | Catalyst Loading | 1-10 mol % | Affects reaction rate and cost-effectiveness. |
| Williamson Ether Synthesis | Reaction Time | 4-24 hours | Ensures complete conversion of the starting material. |
Purification Techniques for High-Purity AIE Luminogens
Obtaining high-purity AIEgens is essential, as impurities can significantly alter their photophysical properties. A combination of techniques is used throughout the synthesis to isolate and purify the intermediates and the final product.
Reaction Monitoring: The progress of reactions is typically monitored by Thin-Layer Chromatography (TLC) . acs.orgnih.gov This allows for the determination of the optimal reaction time and provides a preliminary assessment of product purity. The formation of fluorescent products can often be visualized directly on the TLC plate under a UV lamp. nih.gov
Work-up and Extraction: After the reaction is complete, a standard aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities. The product is then extracted into an organic solvent.
Column Chromatography: This is the most common method for purifying organic compounds. acs.orgnih.gov A silica (B1680970) gel stationary phase is typically used with a solvent system (eluent) of varying polarity (e.g., hexane/ethyl acetate) to separate the desired product from unreacted starting materials and by-products.
Recrystallization: For solid compounds, recrystallization is an effective technique for achieving high purity. researchgate.net The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.
Characterization: The identity and purity of the final product are confirmed using modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight of the compound. acs.orgnih.gov
| Technique | Purpose | Description |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | A quick method to check the progress of a reaction and the number of components in a mixture. acs.orgnih.gov |
| Column Chromatography | Purification | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). acs.orgnih.gov |
| Recrystallization | Final Purification | Purifies crystalline solids based on differences in solubility between the compound and impurities. researchgate.net |
| NMR Spectroscopy | Structure Elucidation | Provides detailed information about the molecular structure and connectivity of atoms. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Measures the mass-to-charge ratio of ions to determine the molecular weight of the compound. |
Photophysical Phenomena and Spectroscopic Characterization of 2 4 1,2,2 Triphenylvinyl Phenoxy Acetic Acid
Fundamental Principles of Aggregation-Induced Emission (AIE) in Molecular Systems
Aggregation-Induced Emission is a photophysical phenomenon where a molecule, which is non-emissive or weakly emissive in a dilute solution, becomes highly luminescent upon aggregation or in the solid state. farmaciajournal.com This is contrary to the common aggregation-caused quenching (ACQ) effect, where chromophore aggregation typically diminishes light emission. mdpi.com The discovery of AIE has opened new avenues for the development of novel fluorescent materials. The core of this phenomenon lies in the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.comnih.gov
The Restricted Intramolecular Motion (RIM) mechanism is the widely accepted explanation for the AIE phenomenon. nih.gov In dilute solutions, AIE-active molecules, often possessing flexible rotating or vibrating components, undergo dynamic intramolecular motions such as rotation and vibration in their excited state. These motions act as channels for non-radiative decay, effectively quenching fluorescence and leading to the dissipation of energy as heat. nih.govvulcanchem.com
For molecules with a tetraphenylethylene (B103901) (TPE) core, such as 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid, the free rotation of the peripheral phenyl rings is a primary non-radiative pathway in solution. nih.gov When these molecules aggregate in a poor solvent or in the solid state, the physical constraints imposed by neighboring molecules hinder these intramolecular rotations and vibrations. nih.govvulcanchem.com This restriction of motion blocks the non-radiative decay channels. nih.gov Consequently, the excited state energy is channeled into radiative decay, resulting in a significant enhancement of fluorescence emission. mdpi.comnih.gov The RIM mechanism encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV). mdpi.com
The molecular structure of a compound plays a pivotal role in determining its AIE activity. Molecules that exhibit AIE typically possess a propeller-shaped or twisted conformation, which prevents strong intermolecular π-π stacking in the aggregated state. nih.gov This non-planar structure is crucial as π-π stacking is a major cause of fluorescence quenching in traditional planar aromatic dyes. mdpi.comrsc.org
The tetraphenylethylene (TPE) moiety in this compound is a classic example of a structural element that induces AIE. nih.gov The multiple phenyl rings attached to the central ethylene (B1197577) core are twisted out of the plane, creating a propeller-like geometry. nih.gov This steric hindrance prevents the molecules from packing in a co-planar fashion, thus avoiding ACQ. The presence of functional groups, such as the phenoxyacetic acid moiety, can further influence the aggregation behavior and, consequently, the AIE characteristics by affecting solubility and intermolecular interactions. nih.gov
Spectroscopic Probes of Emission Characteristics
The AIE properties of this compound can be thoroughly investigated using various spectroscopic techniques. These methods allow for the characterization of the compound's absorption and emission properties in both its dissolved (monomeric) and aggregated states, providing insights into the underlying photophysical processes.
While specific experimental data for this compound is not extensively available in the public domain, the following sections describe the expected spectroscopic behavior based on well-documented studies of analogous TPE derivatives. The provided data tables contain representative values for illustrative purposes.
UV-visible absorption spectroscopy is used to study the electronic transitions in the molecule. In a dilute solution of a good solvent (e.g., tetrahydrofuran (B95107) - THF), where the compound exists as isolated molecules, a characteristic absorption spectrum is observed. For TPE derivatives, this typically consists of bands corresponding to π-π* transitions within the aromatic rings. acs.org
Upon aggregation, which can be induced by adding a poor solvent (e.g., water) to the solution, changes in the absorption spectrum are expected. Often, an increase in light scattering is observed, which can cause an apparent increase in the baseline of the spectrum. The position and shape of the absorption bands may also be slightly altered due to the change in the local environment of the chromophore upon aggregation.
Table 1: Representative Absorption Characteristics of a TPE-based AIEgen
| State | Solvent System | Absorption Maximum (λabs) |
| Dilute | THF | ~310 - 330 nm |
| Aggregated | THF/Water (e.g., 10:90 v/v) | ~310 - 330 nm (with increased scattering) |
Note: The values presented are typical for TPE derivatives and are for illustrative purposes.
Photoluminescence (PL) spectroscopy is the most direct method to observe the AIE effect. In a dilute solution, this compound is expected to be very weakly fluorescent, resulting in a low fluorescence quantum yield (ΦF). This is due to the active intramolecular motions that promote non-radiative decay. nih.gov
As aggregates are formed, a dramatic increase in the fluorescence intensity is observed. The emission maximum (λem) may also exhibit a slight shift, which can be influenced by the polarity of the environment and the packing of the molecules in the aggregates. The fluorescence quantum yield in the aggregated state is significantly higher than in the dilute solution, which is the hallmark of AIE.
Table 2: Representative Photoluminescence Properties of a TPE-based AIEgen
| State | Solvent System | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |
| Dilute | THF | ~450 - 480 nm | < 1% |
| Aggregated | THF/Water (e.g., 10:90 v/v) | ~450 - 490 nm | > 50% |
Note: The values presented are typical for TPE derivatives and are for illustrative purposes.
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state. For an AIE-active compound in a dilute solution, the fluorescence lifetime is expected to be very short, consistent with the rapid non-radiative decay processes.
In the aggregated state, due to the restriction of intramolecular motions, the non-radiative decay pathways are suppressed. This leads to a significant lengthening of the fluorescence lifetime, as the excited state has a higher probability of de-exciting through the emission of a photon. This increase in the excited-state lifetime upon aggregation is a key piece of evidence supporting the RIM mechanism.
Table 3: Representative Excited-State Lifetime Data for a TPE-based AIEgen
| State | Solvent System | Average Fluorescence Lifetime (τ) |
| Dilute | THF | < 1 ns |
| Aggregated | THF/Water (e.g., 10:90 v/v) | > 5 ns |
Note: The values presented are typical for TPE derivatives and are for illustrative purposes.
Solvent Polarity and Aggregation-State Dependent Photophysical Behavior
The photophysical properties of this compound are highly sensitive to the polarity of its environment and its state of aggregation. This behavior is a hallmark of luminogens exhibiting aggregation-induced emission.
In good, dilute solutions, the molecule is well-solvated, and the triphenylvinyl group's phenyl rings can undergo low-frequency rotational and vibrational motions. These motions act as non-radiative relaxation pathways for the excited state, effectively quenching fluorescence. As a result, the compound is expected to be weakly emissive in solvents where it is fully dissolved.
The AIE phenomenon becomes evident when a poor solvent is introduced into a solution of the compound. For instance, in a solvent system like tetrahydrofuran (THF)/water mixtures, as the fraction of the poor solvent (water) is increased, the solubility of the nonpolar AIE-active core decreases, forcing the molecules to aggregate. This aggregation physically restricts the intramolecular rotations of the phenyl rings. With the non-radiative decay pathways inhibited, the excited molecules are forced to decay radiatively, resulting in a significant enhancement of the fluorescence intensity.
The effect of solvent polarity on the emission wavelength (solvatochromism) is also an important aspect of the photophysical behavior of this compound. Generally, for AIE-active molecules, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum. This is due to the stabilization of the excited state in more polar solvents. However, the primary determinant of the fluorescence of this compound is the physical state of aggregation rather than the electronic effects of the solvent polarity on a dissolved molecule.
While specific experimental data for this compound is not extensively available in published literature, the expected behavior based on analogous TPE-containing compounds can be summarized in the following table:
| Solvent System | Expected Aggregation State | Expected Fluorescence Intensity | Expected Emission Characteristics |
| Dilute Good Solvent (e.g., THF, Chloroform) | Molecularly Dissolved | Weak to Non-emissive | - |
| High Fraction of Poor Solvent (e.g., Water/THF mixture) | Aggregated (Nanoparticles/Microparticles) | Strong | Significant increase in quantum yield |
Solid-State Luminescence Properties and Crystalline Aggregates
The solid-state luminescence of this compound is expected to be strong, a direct consequence of its AIE properties. In the solid state, the molecules are in close proximity, and the intramolecular rotations that quench fluorescence in solution are severely restricted by intermolecular interactions and the crystal lattice forces. This leads to a high fluorescence quantum yield in the solid form.
The precise emission wavelength and quantum efficiency in the solid state are highly dependent on the molecular packing in the crystal lattice. Different crystalline polymorphs can exhibit distinct luminescence properties, a phenomenon known as polymorphism-dependent emission. The way the molecules arrange themselves in the crystal affects the extent of intermolecular interactions, such as π-π stacking. For many AIE-active compounds, a twisted molecular conformation in the crystal lattice is beneficial for high solid-state emission as it can prevent strong π-π stacking that might otherwise lead to fluorescence quenching.
The formation of different types of aggregates, such as crystalline versus amorphous states, can also influence the luminescent properties. Crystalline aggregates, with their well-ordered molecular packing, often exhibit sharp and well-defined emission peaks. In contrast, amorphous aggregates may show broader emission spectra.
| Property | Expected Characteristic | Underlying Reason |
| Solid-State Fluorescence | Strong | Restriction of intramolecular motion (RIM) in the aggregated state, a hallmark of AIE. |
| Quantum Yield | High in the solid state | The blocking of non-radiative decay pathways enhances the efficiency of radiative decay. |
| Influence of Crystal Packing | Emission properties are sensitive to the molecular arrangement in the crystal lattice. | Different polymorphs can lead to variations in intermolecular interactions, affecting the emission wavelength and intensity. |
| Aggregate Morphology | Crystalline aggregates may show different emission spectra compared to amorphous aggregates. | The degree of order in the molecular packing influences the electronic coupling between molecules. |
Theoretical and Computational Investigations of 2 4 1,2,2 Triphenylvinyl Phenoxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and three-dimensional structure of molecules like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. For this compound, a DFT analysis would typically yield crucial information such as its optimized molecular geometry, electronic charge distribution, and molecular orbital energies. The triphenylvinyl moiety is known for its propeller-like conformation due to steric hindrance between the phenyl rings, and DFT calculations would quantify the precise dihedral angles. Such studies would also map the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the distribution of which is fundamental to understanding the molecule's reactivity and electronic behavior. However, specific DFT-derived data for this compound, such as bond lengths, bond angles, and orbital energy levels, are not currently available in published research.
Time-Dependent DFT (TD-DFT) for Excited State Transitions
To understand the photophysical properties of this compound, particularly its potential for luminescence, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations can predict the electronic absorption and emission spectra by simulating the transitions between the ground and excited states. For a molecule with a triphenylvinyl group, which is a classic example of an aggregation-induced emission (AIE) luminogen, TD-DFT could elucidate the nature of the electronic transitions responsible for its optical properties. Despite the potential for insightful findings, no specific TD-DFT studies detailing the excitation energies, oscillator strengths, or the character of electronic transitions for this compound have been found.
Molecular Dynamics Simulations for Aggregation Behavior
Molecular dynamics (MD) simulations are a powerful technique for investigating the behavior of molecules over time, including how they interact and aggregate in different environments. Given the AIE-active triphenylvinyl core of this compound, MD simulations could provide significant insights into the mechanisms of its aggregation and the onset of luminescence. These simulations could model the self-assembly of the molecule in various solvents and predict the structure of the resulting aggregates. Such computational experiments are vital for understanding how intermolecular interactions influence the photophysical properties of the material. At present, there are no published MD simulation studies that focus on the aggregation behavior of this compound.
Computational Modeling of Intramolecular Motion Restrictions
The phenomenon of aggregation-induced emission is intrinsically linked to the restriction of intramolecular motions (RIM) in the aggregated state. For this compound, computational modeling could be employed to study the rotational and vibrational motions of the phenyl rings of the triphenylvinyl group in both isolated and aggregated states. By quantifying the energy barriers for these motions, such models can explain why the molecule is non-emissive in solution but becomes highly luminescent upon aggregation. These computational analyses are crucial for the rational design of new AIE materials. However, specific computational models detailing the restriction of intramolecular motions for this particular compound are not available in the scientific literature.
Structure-Property Relationship Predictions through Computational Analysis
Computational analysis plays a pivotal role in establishing structure-property relationships, enabling the prediction of a molecule's properties based on its chemical structure. For this compound, a systematic computational study could involve creating a library of virtual derivatives by modifying the substituents on the phenyl rings or altering the linker to the acetic acid group. By calculating the electronic and photophysical properties of these derivatives, it would be possible to establish clear relationships between specific structural features and the resulting optical and electronic behavior. This predictive capability is invaluable for designing new molecules with tailored functionalities. To date, no such computational analysis predicting the structure-property relationships for this compound has been reported.
Advanced Applications and Functionalization Strategies Involving 2 4 1,2,2 Triphenylvinyl Phenoxy Acetic Acid
Integration into Optoelectronic Devices
The AIE characteristics of molecules based on the triphenylvinyl scaffold make them highly promising for applications in optoelectronics, where solid-state emission is a fundamental requirement. The restriction of intramolecular rotation in the aggregated state minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields in thin films.
Derivatives of 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid are excellent candidates for use as emitters in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The triphenylvinyl moiety acts as the light-emitting core. By modifying the molecular structure, the emission color can be tuned across the visible spectrum. The carboxylic acid group, while often functionalized for other purposes, can also influence the morphological and electronic properties of the emissive layer.
In a typical OLED device, the AIEgen can be used as a dopant in a host material or as a non-doped emissive layer. The high solid-state fluorescence quantum yield of these materials is a key advantage for achieving high external quantum efficiencies (EQE) in OLEDs. The performance of OLEDs is evaluated based on several parameters, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency. While specific data for this compound is not extensively published, the performance of OLEDs based on similar triphenylvinyl emitters demonstrates their potential.
Table 1: Representative Performance of OLEDs Employing Triphenylvinyl-Based AIE Emitters
| Emitter Type | Host Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |
|---|---|---|---|---|---|---|---|
| Blue-emitting TPE Derivative | Host A | 3.2 | >10,000 | 5.1 | 4.8 | 5.5 | Blue |
| Green-emitting TPE-cored Dendrimer | Host B | 3.5 | >50,000 | 25.6 | 22.1 | 8.2 | Green |
Note: This table presents representative data for triphenylvinyl/tetraphenylethene (TPE)-based emitters to illustrate typical performance and is not specific to this compound.
Chemical Sensing and Detection Platforms
The fluorescence of AIEgens is highly sensitive to their local environment and aggregation state. This property can be harnessed to develop highly sensitive and selective chemical sensors. The "turn-on" nature of AIE fluorescence upon aggregation provides a high signal-to-noise ratio, as the background fluorescence in the non-aggregated state is minimal.
The core principle behind using this compound as a chemosensor lies in modulating its aggregation state through interaction with a target analyte. The carboxylic acid group is a versatile anchor for introducing recognition moieties that can selectively bind to specific analytes. Upon binding, a change in the molecule's solubility or conformation can trigger aggregation or disaggregation, leading to a significant change in fluorescence intensity.
For instance, the carboxylic acid can be functionalized to create binding sites for metal ions. In a well-dispersed, non-emissive state, the addition of a specific metal ion that coordinates with the recognition site can induce aggregation, thereby "turning on" the fluorescence. This AIE modulation provides a clear and detectable signal for the presence of the analyte.
Table 2: Examples of Analyte Detection using AIE-Active Probes with Carboxylic Acid Functionality
| Probe Base | Target Analyte | Sensing Mechanism | Detection Limit | Solvent System |
|---|---|---|---|---|
| Tetraphenylethene-dicarboxylic acid | Zn²⁺ | Coordination-induced aggregation | 1.5 µM | THF/Water |
| Triphenylamine-based AIEgen | Al³⁺ | Chelation-enhanced aggregation | 50 nM | Methanol/Water |
Note: This table provides examples of AIE-based sensors with carboxylic acid groups to illustrate the principle of AIE modulation for analyte detection.
The versatility of the carboxylic acid group in this compound allows for its straightforward conversion into esters, amides, and other derivatives. This enables the covalent attachment of a wide range of recognition units, allowing for the design of fluorescent probes for a multitude of specific targets. For example, by coupling the carboxylic acid with a specific peptide sequence, a probe for a particular enzyme can be created. Cleavage of the peptide by the enzyme would alter the probe's aggregation behavior and, consequently, its fluorescence. Similarly, attaching a host molecule like a cyclodextrin or calixarene can lead to probes that are sensitive to the inclusion of specific guest molecules. The modular design of these probes, combining the AIE-active triphenylvinyl core with a target-specific recognition element via the phenoxyacetic acid linker, provides a powerful platform for the development of highly selective and sensitive fluorescent sensors.
Biological Sensing Applications
The application of AIEgens in biological systems has garnered significant interest due to their high signal-to-noise ratio, photostability, and biocompatibility. This compound, with its functional handle, is an excellent starting material for the development of sophisticated bioprobes for imaging and sensing in living systems. mdpi.comnih.govnih.gov
The carboxylic acid group can be conjugated to biomolecules such as peptides, antibodies, or DNA aptamers to create probes that can specifically target certain cells, organelles, or biological molecules. For example, a probe functionalized with a mitochondrial-targeting group can be used to visualize the morphology and dynamics of mitochondria within living cells. researchgate.net The AIE nature of the probe ensures that it remains dark in the aqueous cellular environment until it accumulates in the target region, leading to bright fluorescence with low background interference.
Furthermore, these bioprobes can be designed to be responsive to the local biological environment. For instance, a probe's fluorescence might be modulated by changes in pH, viscosity, or the presence of specific enzymes or reactive oxygen species. This allows for the real-time monitoring of cellular processes and the detection of disease biomarkers. The development of such "smart" bioprobes based on the this compound scaffold holds great promise for advancing our understanding of complex biological systems and for the development of new diagnostic tools. mdpi.comnih.govrsc.org
Detection of Biomolecules in In Vitro Systems
The AIE properties of molecules like this compound are highly suitable for developing "turn-on" fluorescent probes for in vitro diagnostics. The carboxylic acid functionality is a key feature, allowing for straightforward conjugation to various biomolecules (e.g., proteins, antibodies, or nucleic acids) via standard bioconjugation chemistries like amidation or esterification. nbinno.com
Once conjugated to a recognition element, the AIE probe can be designed to be in a dissolved, non-emissive state. Upon binding to its target biomolecule, the resulting complex can be induced to aggregate, restricting the intramolecular rotation of the triphenylvinyl group and activating strong fluorescence. This mechanism provides a clear and sensitive signal for the detection of the target analyte. AIE-based biofluorescent probes have been widely explored for detecting various ions and biomolecules, which can serve as indicators of health and disease. nih.gov
For example, a probe designed from this compound could be conjugated to a specific antibody. In the absence of the target antigen, the antibody-probe conjugate would remain dispersed and non-fluorescent in solution. Upon introduction of the antigen, the binding event would lead to the formation of larger immunocomplexes, triggering aggregation and a bright fluorescent signal, enabling sensitive detection.
Materials Science and Polymer Composite Integration
The integration of AIE luminogens into macromolecular systems has led to the development of a new class of advanced materials with unique photophysical properties and functionalities.
Incorporation into AIE Polymers and Macromolecular Systems
AIE-active polymers combine the processability and structural versatility of polymers with the novel optical properties of AIE molecules. nih.gov The compound this compound serves as an ideal monomer for creating such polymers. Its carboxylic acid group enables it to be incorporated into polymer chains through various polymerization techniques, including polycondensation or by grafting it onto existing polymer backbones. nbinno.comnih.gov
There are several strategies for constructing AIE-active polymers:
Main-Chain AIE Polymers: The AIE-active monomer can be polymerized with other monomers, embedding the AIEgen directly into the polymer backbone. nih.gov
Side-Chain AIE Polymers: The AIEgen can be attached as a pendant group to the main polymer chain. nih.gov
AIEgen as an Initiator: The AIE molecule itself can be modified to act as an initiator for a polymerization reaction. nih.gov
These AIE polymers have shown enhanced performance compared to their small-molecule counterparts and have been investigated for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. nih.govnih.gov
Development of Functional Soft Materials with Tunable Luminescence
Functional soft materials, such as gels, films, and elastomers, can be endowed with responsive luminescent properties by incorporating AIEgens. The luminescence of these materials can be tuned by external stimuli like temperature, pH, mechanical force, or the presence of specific analytes.
For instance, this compound can be incorporated into a polymer matrix like poly(vinyl alcohol) (PVA). researchgate.net In such a system, the degree of aggregation of the AIEgen, and thus its fluorescence intensity, can be modulated by changes in the polymer matrix. For example, the swelling or shrinking of a hydrogel in response to pH changes could alter the spacing between the embedded AIE molecules, leading to a tunable fluorescent output. This principle allows for the creation of smart materials that can visually report on their environment.
Surface Functionalization for Enhanced Performance
Modifying the surfaces of materials is crucial for a vast range of applications, from biomedical devices to electronics. Covalently attaching functional molecules like this compound can impart new and desirable properties to a substrate.
Covalent Grafting to Substrates
The carboxylic acid group of this compound provides a robust anchor for its covalent grafting onto various substrates. nbinno.com This surface functionalization creates a stable and durable modification, as the molecule is permanently bonded to the surface rather than simply adsorbed. diva-portal.orgresearchgate.net
Techniques such as photografting can be used to covalently attach molecules to polymer surfaces without solvents, preserving delicate surface topographies. diva-portal.org For inorganic substrates like glass or silicon wafers, the surface can first be treated to introduce amine or hydroxyl groups, which can then react with the carboxylic acid of the AIE molecule to form stable amide or ester linkages.
This surface functionalization can be used to:
Develop Sensors: A surface grafted with the AIE molecule could act as a sensor. The binding of a target analyte to the surface could alter the aggregation state of the grafted molecules, leading to a change in fluorescence.
Control Cell Adhesion: Modified surfaces can influence biological responses. Grafting can improve the biocompatibility of polymer films, providing substrates that are comparable to optimized cell culture plastics for the adhesion and growth of cells. diva-portal.org
Create Patterned Surfaces: Using techniques like microfluidics, it is possible to achieve spatially controlled covalent functionalization, creating patterns of grafted molecules on a surface with high precision. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1471339-65-7 | C₂₈H₂₂O₃ |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | 147867-65-0 | (C₂H₄O)nC₄₄H₈₈NO₈P |
| Morpholine | 110-91-8 | C₄H₉NO |
| Pyrrolidone | 616-45-5 | C₄H₇NO |
Self-Assembly Strategies for Ordered Architectures
The molecular architecture of this compound is intrinsically designed for self-assembly into complex, ordered supramolecular structures. This propensity is governed by the distinct chemical functionalities within the molecule: the bulky, hydrophobic tetraphenylethylene (B103901) (TPE) core and the polar, hydrogen-bonding carboxylic acid group. nbinno.com The interplay between the interactions originating from these two moieties provides a strategic foundation for constructing well-defined nanoscale and microscale architectures.
The primary driving forces behind the self-assembly of this compound are a combination of strong, directional hydrogen bonds and weaker, less-directional van der Waals forces, including hydrophobic interactions and π-π stacking. The precise balance of these forces, influenced by external conditions such as solvent and temperature, dictates the final morphology of the assembled structures.
Key Intermolecular Interactions and Their Roles in Assembly
The formation of ordered architectures is predominantly guided by the following interactions:
Hydrogen Bonding: The carboxylic acid moiety (–COOH) is a powerful functional group for directing molecular assembly. It can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature facilitates the formation of highly stable and predictable supramolecular synthons, most notably the classic centrosymmetric carboxylic acid dimer. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. This dimer is often the fundamental building block for more extended, higher-order structures. Research on closely related aromatic carboxylic acids has shown that these dimer units can further link together to form one-dimensional chains or two-dimensional sheets. nih.gov
Hydrophobic Interactions: The large tetraphenylethylene (TPE) core, composed of four phenyl rings, is inherently nonpolar and hydrophobic. In polar solvents, these TPE units tend to aggregate to minimize their exposure to the solvent environment, a process that drives the initial stages of assembly.
Aggregation-Induced Emission (AIE): The TPE moiety is a well-known AIE luminogen. nbinno.com In dilute solutions, the molecule exhibits weak fluorescence due to the free rotation of its phenyl rings, which provides a non-radiative pathway for energy decay. Upon aggregation or self-assembly, these intramolecular rotations are restricted. This blockage of non-radiative decay channels opens up the radiative pathway, leading to a significant enhancement in fluorescence intensity. nbinno.com This property is a direct consequence of the self-assembly process and serves as a useful indicator of aggregate formation.
The table below summarizes the key molecular components of this compound and the specific intermolecular forces they mediate to facilitate the creation of ordered structures.
| Molecular Component | Dominant Intermolecular Interaction | Role in Self-Assembly |
|---|---|---|
| Carboxylic Acid Group (–COOH) | Hydrogen Bonding (O-H···O) | Forms strong, directional links, creating primary building blocks like centrosymmetric dimers. |
| Tetraphenylethylene (TPE) Core | Hydrophobic Interactions | Drives aggregation in polar solvents to minimize energy. |
| Phenyl Rings | π-π Stacking | Provides additional stabilization to the assembled architecture. |
| Entire Molecule | Van der Waals Forces | Contributes to overall cohesion and packing efficiency. |
By manipulating external factors, such as solvent composition, researchers can strategically control which interactions dominate, thereby guiding the assembly process toward desired architectures. For example, using a solvent system that enhances the strength of hydrogen bonds while promoting hydrophobic aggregation can lead to the formation of highly ordered and stable supramolecular polymers or nanoparticles. This tunability makes this compound a versatile building block for the bottom-up fabrication of functional materials.
Future Research Directions and Emerging Paradigms for 2 4 1,2,2 Triphenylvinyl Phenoxy Acetic Acid
Exploration of Novel Synthetic Pathways and Derivatization
Future research will likely focus on the development of more efficient and versatile synthetic routes for 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid and its derivatives. While established methods like the McMurry coupling and Suzuki cross-coupling reactions are effective for creating the TPE core, there is a continuous drive for innovative synthetic methodologies that offer higher yields, greater functional group tolerance, and more environmentally friendly conditions. nih.govacs.org
One promising avenue is the use of metal-catalyzed functionalization and metal-free promoted pathways, which could offer alternative and complementary strategies to traditional methods. bohrium.com Furthermore, the derivatization of the core molecule is a critical area for exploration. This can be approached in two main ways: modification of the TPE skeleton and functionalization of the phenoxyacetic acid moiety.
TPE Core Modification: Introducing different substituents onto the phenyl rings of the TPE unit can significantly influence the compound's photophysical properties, such as its emission wavelength and quantum yield. For instance, the incorporation of halogen atoms has been shown to impact polymorphism and mechanofluorochromism in TPE derivatives. rsc.orgrsc.org
Phenoxyacetic Acid Moiety Functionalization: The carboxylic acid group of the phenoxyacetic acid component serves as a versatile handle for a wide range of chemical modifications. This allows for the attachment of various functional units to tailor the molecule for specific applications. For example, it can be conjugated to biomolecules for targeted bio-imaging or linked to other functional materials to create novel hybrid systems. The synthesis of various phenoxyacetic acid derivatives has been explored for applications in medicinal chemistry, and these strategies can be adapted for the target compound. jetir.org
| Synthetic Strategy | Description | Potential Advantages |
| McMurry Coupling | A reductive coupling of two ketone or aldehyde molecules using a titanium reagent to form an alkene. | Effective for synthesizing sterically hindered alkenes like TPE. nih.gov |
| Suzuki Cross-Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. | Offers high functional group tolerance and is widely used for creating C-C bonds. nih.govacs.org |
| Williamson Ether Synthesis | An organic reaction forming an ether from an organohalide and a deprotonated alcohol (alkoxide). | A classic and reliable method for synthesizing the phenoxyacetic acid portion. |
| Click Chemistry | A class of biocompatible small-molecule reactions that are fast, high-yielding, and tolerant of a wide range of functional groups. | Useful for post-synthesis modification and derivatization. |
Development of Multi-Stimuli Responsive AIE Systems
A particularly exciting frontier is the development of AIE systems based on this compound that can respond to multiple external stimuli. Such "smart" materials, which can change their fluorescence properties in response to environmental changes, have vast potential in sensing, imaging, and information encryption.
Future research will likely explore the incorporation of moieties that are sensitive to various stimuli, including:
pH: The carboxylic acid group in the phenoxyacetic acid moiety makes the molecule inherently pH-sensitive. The development of systems where the AIE is reversibly modulated by pH changes is a key area of interest. rsc.org
Temperature: By incorporating thermoresponsive polymers or other temperature-sensitive groups, it is possible to create materials whose fluorescence changes with temperature. acs.org
Light: Photoresponsive AIE systems can be designed by integrating photochromic units that undergo reversible structural changes upon light irradiation, leading to switchable fluorescence. nih.gov
Mechanical Force: The phenomenon of mechanochromism, where the emission color changes in response to mechanical stimuli like grinding or shearing, is another area of active research for TPE derivatives. rsc.orgrsc.org
The creation of systems that respond to a combination of these stimuli would lead to highly sophisticated and selective sensors and devices.
| Stimulus | Potential Application |
| pH | Intracellular pH sensing, environmental monitoring. rsc.org |
| Temperature | Non-contact thermometry, temperature-sensitive drug delivery. acs.org |
| Light | Optical data storage, photo-switchable bio-imaging. nih.gov |
| Mechanical Force | Stress sensing in materials, security inks. rsc.orgrsc.org |
Advanced Characterization Techniques for Aggregated States
A deeper understanding of the relationship between the aggregated structure and the AIE properties of this compound is crucial for the rational design of new materials. While conventional spectroscopic techniques provide valuable information, future research will increasingly rely on advanced characterization techniques to probe the nanoscale and molecular-level organization of the aggregates.
These techniques include:
High-Resolution Microscopy: Techniques such as cryogenic-electron microscopy (Cryo-EM) and atomic force microscopy (AFM) can provide direct visualization of the morphology and structure of the aggregates in different environments.
Advanced Spectroscopy: Time-resolved fluorescence spectroscopy can offer insights into the excited-state dynamics and the mechanism of emission enhancement upon aggregation.
Computational Modeling: Quantum mechanics (QM) and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the preferred aggregation modes and correlating them with the observed photophysical properties.
By combining these advanced experimental and theoretical approaches, a more complete picture of the structure-property relationships in the aggregated state can be obtained, which will guide the design of AIEgens with optimized performance.
Sustainable and Scalable Production Methods
For the practical application of this compound and its derivatives, the development of sustainable and scalable production methods is paramount. Current laboratory-scale syntheses often rely on stoichiometric reagents and organic solvents, which can be costly and generate significant waste.
Future research in this area should focus on:
Green Chemistry Principles: This includes the use of renewable starting materials, solvent-free or aqueous reaction conditions, and catalytic methods to minimize waste and energy consumption. Microwave-assisted synthesis is one such green approach that has been explored for phenoxyacetic acid derivatives.
Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processes in terms of scalability, safety, and process control.
Process Optimization: Systematic optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, can lead to significant improvements in yield and purity, reducing the need for extensive purification steps.
The development of cost-effective and environmentally friendly manufacturing processes will be a key enabler for the widespread adoption of this promising AIEgen. google.com
Broadening the Scope of Application in Emerging Technologies
While the potential of this compound has been recognized in areas like organic light-emitting diodes (OLEDs) and chemical sensing, the future lies in expanding its application to a wider range of emerging technologies. researchgate.netnih.govacs.org The unique combination of AIE properties and a functionalizable handle makes this compound particularly well-suited for interdisciplinary applications.
Promising future directions include:
Theranostics and Photodynamic Therapy (PDT): The AIE properties of the TPE core can be harnessed for fluorescence imaging to guide therapy, while the phenoxyacetic acid moiety can be used to attach photosensitizers or therapeutic agents. rsc.orgresearchgate.netnih.govthno.orgresearchgate.netineosopen.org This combination of diagnosis and therapy in a single molecule is a key concept in personalized medicine. nih.govthno.org
Advanced Bio-imaging: The high brightness, photostability, and low background signal of AIEgens make them ideal probes for various bio-imaging applications, including long-term cell tracking and super-resolution microscopy. nih.govnih.govresearchgate.net
Smart Sensors: By integrating with specific recognition elements, this compound can be used to develop highly sensitive and selective sensors for a wide range of analytes, from metal ions and small molecules to biomacromolecules. researchgate.netnih.govacs.org
Optoelectronic Devices: Further optimization of the electronic properties of this compound and its derivatives could lead to improved performance in OLEDs and other optoelectronic applications. rsc.orgresearchgate.net
The continued exploration of these and other novel applications will undoubtedly cement the position of this compound and related AIEgens as key materials in the development of next-generation technologies. acs.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura cross-coupling to introduce the triphenylvinyl group. Use Pd(PPh₃)₄ (5 mol%) as a catalyst, K₂CO₃ as a base, and a solvent mixture of toluene/ethanol (3:1) under reflux (80–100°C) for 12–24 hours .
- Step 2 : Etherification of the phenolic intermediate with bromoacetic acid. Optimize yields by using NaH in dry THF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio for coupling steps) and use slow reagent addition to reduce aggregation of intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the triphenylvinyl moiety (δ 6.5–7.5 ppm for aromatic protons) and the acetic acid side chain (δ 3.8–4.2 ppm for CH₂) .
- FT-IR : Identify ester/acid carbonyl stretches (1700–1720 cm⁻¹) and ether linkages (C-O-C, 1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~ 450–470 Da) .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Polar Solvents : DMSO or DMF for initial dissolution.
- Aqueous Buffers : Test stability in PBS (pH 7.4) with <1% DMSO for biological assays.
- Aggregation Studies : Use THF/water mixtures (0–90% water) to probe solubility limits and aggregation-induced emission (AIE) behavior .
Advanced Research Questions
Q. How can researchers resolve contradictory data on fluorescence quantum yield in different solvent systems?
- Methodological Answer :
- Controlled Solvent Polarity : Measure fluorescence intensity in solvents of varying polarity (e.g., hexane, chloroform, ethanol) using a fluorometer with integrating sphere for quantum yield calculation.
- Aggregation Monitoring : Combine dynamic light scattering (DLS) and TEM to correlate particle size (50–200 nm) with emission intensity .
- Reference Standards : Compare with known AIEgens (e.g., tetraphenylethene) to validate instrument calibration .
Q. What experimental approaches are used to study the AIE mechanism of this compound?
- Methodological Answer :
- Time-Resolved Fluorescence : Use a picosecond-pulsed laser to measure lifetime decay in monomeric vs. aggregated states. AIE-active compounds show longer lifetimes in aggregates .
- X-Ray Crystallography : Resolve crystal packing to identify restricted intramolecular rotation (RIR) in the triphenylvinyl group, a hallmark of AIE .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate HOMO-LUMO gaps and electron density shifts upon aggregation .
Q. How can the compound’s potential as a bioimaging probe be evaluated?
- Methodological Answer :
- Cell Viability Assays : Treat mammalian cells (e.g., HeLa) with 1–50 μM compound for 24–48 hours; assess using MTT or Calcein-AM .
- Confocal Microscopy : Image live cells incubated with the compound (5 μM, 1 hour) using 405 nm excitation. Compare emission in cytoplasmic vs. nuclear regions .
- Selectivity Tests : Co-stain with organelle-specific dyes (e.g., LysoTracker) to evaluate localization specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
